

Spectroscopic Properties of Anhydroleucovorin: A Technical Guide for Identification

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of **Anhydroleucovorin**, a critical intermediate in the synthesis of Leucovorin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the identification, characterization, and quality control of this important compound.

Chemical Structure and Properties

Anhydroleucovorin, also known as 5,10-Methenyl-5,6,7,8-tetrahydrofolic acid, is a derivative of folic acid. Its chemical structure is provided below.

Molecular Formula: C20H21N7O6

Molecular Weight: 455.43 g/mol

• CAS Number: 7444-29-3

Spectroscopic Data for Identification

The following tables summarize the expected spectroscopic data for **Anhydroleucovorin** based on standard analytical techniques. It is important to note that while specific spectra for **Anhydroleucovorin** are not always publicly available, Certificates of Analysis from suppliers such as MedChemExpress confirm that the identity of their products is verified using



techniques including ¹H-NMR and LC-MS, with results being "Consistent with structure." The data presented here are typical values expected for a compound with this structure. Researchers should acquire and interpret spectra on their specific samples for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Anhydroleucovorin** (in DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
[Predicted Value]	[e.g., s, d, t, q, m]	[#H]	[Specific Proton]
[Predicted Value]	[e.g., s, d, t, q, m]	[#H]	[Specific Proton]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Anhydroleucovorin** (in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
[Predicted Value]	[Specific Carbon]
[Predicted Value]	[Specific Carbon]

Infrared (IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for Anhydroleucovorin (KBr Pellet)



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
[Expected Range]	[e.g., Strong, Medium, Weak]	O-H stretch (carboxylic acid)
[Expected Range]	[e.g., Strong, Medium, Weak]	N-H stretch (amines, amides)
[Expected Range]	[e.g., Strong, Medium, Weak]	C-H stretch (aromatic, aliphatic)
[Expected Range]	[e.g., Strong, Medium, Weak]	C=O stretch (carboxylic acid, amide)
[Expected Range]	[e.g., Strong, Medium, Weak]	C=N stretch
[Expected Range]	[e.g., Strong, Medium, Weak]	C=C stretch (aromatic)
[Expected Range]	[e.g., Strong, Medium, Weak]	C-N stretch
[Expected Range]	[e.g., Strong, Medium, Weak]	C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for Anhydroleucovorin

Solvent	λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)
[e.g., Methanol]	[Expected Value]	[Expected Value]
[e.g., 0.1 M HCl]	[Expected Value]	[Expected Value]
[e.g., 0.1 M NaOH]	[Expected Value]	[Expected Value]

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data for Anhydroleucovorin



Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	[Calculated Value + 1.0078]	[M+H] ⁺
ESI+	[Calculated Value + 22.9898]	[M+Na] ⁺
ESI-	[Calculated Value - 1.0078]	[M-H] ⁻

Detailed Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **Anhydroleucovorin**. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- Anhydroleucovorin sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of Anhydroleucovorin for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.



- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
- Cap the NMR tube securely.
- Instrument Setup (¹H NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to achieve optimal resolution.
 - Set the appropriate spectral width, acquisition time, and number of scans (typically 16-64 scans for a sample of this concentration).
 - Acquire the ¹H NMR spectrum.
- Instrument Setup (¹³C NMR):
 - Use the same sample or a more concentrated one.
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Use a standard proton-decoupled pulse program.
 - Set a wider spectral width appropriate for carbon nuclei.
 - A longer acquisition time and a significantly larger number of scans (e.g., 1024 or more)
 will be required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.



- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm for ¹H and $\delta \approx 39.52$ ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Anhydroleucovorin**.

Materials:

- Anhydroleucovorin sample
- Potassium bromide (KBr), spectroscopy grade
- · Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the **Anhydroleucovorin** sample to a fine powder.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar.
 - Quickly and thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained.
 - Transfer the mixture to a pellet press die.



- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the wavenumbers of the major absorption bands.
 - Correlate the observed bands to specific functional groups using standard IR correlation tables.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of **Anhydroleucovorin**.

Materials:

- Anhydroleucovorin sample
- Spectroscopy grade solvent (e.g., methanol, 0.1 M HCl, 0.1 M NaOH)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer



• Sample Preparation:

- Prepare a stock solution of **Anhydroleucovorin** of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.2 - 1.0 AU).

Data Acquisition:

- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
- Fill a quartz cuvette with the solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and record a baseline correction.
- Rinse the sample cuvette with the Anhydroleucovorin solution and then fill it.
- Place the sample cuvette in the spectrophotometer.
- Scan the sample across a wavelength range of approximately 200-800 nm.

Data Processing:

- Identify the wavelength(s) of maximum absorbance (λmax).
- ο If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Anhydroleucovorin**.

Materials:

• Anhydroleucovorin sample



- HPLC-grade solvent (e.g., methanol, acetonitrile, water) with a small amount of formic acid or ammonium acetate if needed to promote ionization.
- Mass spectrometer with an electrospray ionization (ESI) source.

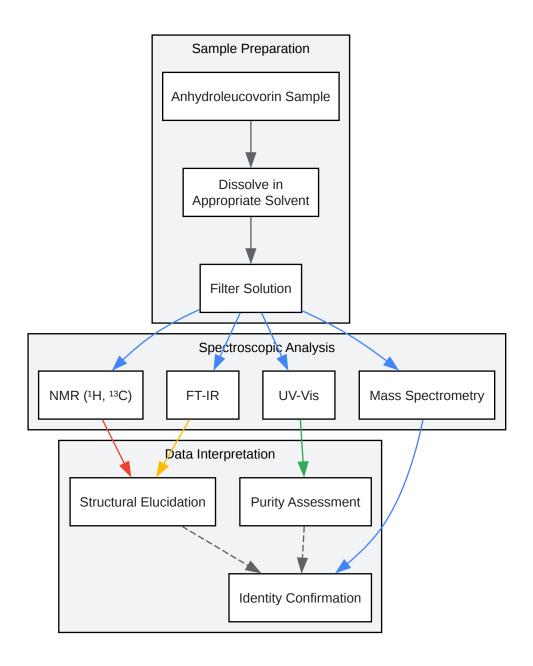
- Sample Preparation:
 - Prepare a dilute solution of **Anhydroleucovorin** (e.g., 1-10 μg/mL) in the chosen solvent system. The solvent should be compatible with the ESI source.
- Data Acquisition:
 - Set up the mass spectrometer in either positive or negative ion detection mode.
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to obtain a stable and strong signal for the molecular ion.
 - Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 100-1000).
 - If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.
- Data Processing:
 - Identify the m/z value of the molecular ion (e.g., [M+H]+ in positive mode or [M-H]- in negative mode).
 - Compare the observed molecular weight with the calculated theoretical molecular weight.
 - Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.



Visualizations

The following diagrams illustrate the chemical structure of **Anhydroleucovorin** and a typical experimental workflow for its spectroscopic analysis.

Caption: Chemical structure of **Anhydroleucovorin**.



Click to download full resolution via product page

Caption: General workflow for spectroscopic identification of **Anhydroleucovorin**.



To cite this document: BenchChem. [Spectroscopic Properties of Anhydroleucovorin: A
Technical Guide for Identification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588000#spectroscopic-properties-of-anhydroleucovorin-for-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com